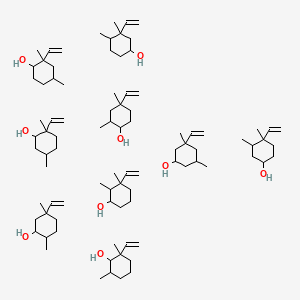

2-Ethenyl-2,4-dimethylcyclohexan-1-ol;2-ethenyl-2,5-dimethylcyclohexan-1-ol;2-ethenyl-2,6-dimethylcyclohexan-1-ol;3-ethenyl-2,3-dimethylcyclohexan-1-ol;3-ethenyl-3,4-dimethylcyclohexan-1-ol;3-ethenyl-3,5-dimethylcyclohexan-1-ol;4-ethenyl-2,4-dimethylcyclohexan-1-ol;4-ethenyl-3,4-dimethylcyclohexan-1-ol;5-ethenyl-2,5-dimethylcyclohexan-1-ol

Description

The compounds in focus are cyclohexanol derivatives substituted with ethenyl (vinyl) and dimethyl groups at various positions. These include:

- 2-Ethenyl-2,4-dimethylcyclohexan-1-ol

- 2-Ethenyl-2,5-dimethylcyclohexan-1-ol

- 2-Ethenyl-2,6-dimethylcyclohexan-1-ol

- 3-Ethenyl-2,3-dimethylcyclohexan-1-ol

- 3-Ethenyl-3,4-dimethylcyclohexan-1-ol

- 3-Ethenyl-3,5-dimethylcyclohexan-1-ol

- 4-Ethenyl-2,4-dimethylcyclohexan-1-ol

- 4-Ethenyl-3,4-dimethylcyclohexan-1-ol

- 5-Ethenyl-2,5-dimethylcyclohexan-1-ol

These molecules share a cyclohexanol backbone but differ in the positions of the ethenyl and dimethyl substituents.

Properties

Molecular Formula |

C90H162O9 |

|---|---|

Molecular Weight |

1388.2 g/mol |

IUPAC Name |

2-ethenyl-2,4-dimethylcyclohexan-1-ol;2-ethenyl-2,5-dimethylcyclohexan-1-ol;2-ethenyl-2,6-dimethylcyclohexan-1-ol;3-ethenyl-2,3-dimethylcyclohexan-1-ol;3-ethenyl-3,4-dimethylcyclohexan-1-ol;3-ethenyl-3,5-dimethylcyclohexan-1-ol;4-ethenyl-2,4-dimethylcyclohexan-1-ol;4-ethenyl-3,4-dimethylcyclohexan-1-ol;5-ethenyl-2,5-dimethylcyclohexan-1-ol |

InChI |

InChI=1S/9C10H18O/c1-4-10(3)6-8(2)5-9(11)7-10;1-4-10(3)6-5-9(11)8(2)7-10;1-4-10(3)6-5-9(11)7-8(10)2;1-4-10(3)6-5-8(2)9(11)7-10;1-4-10(3)7-9(11)6-5-8(10)2;1-4-10(3)6-5-8(2)7-9(10)11;1-4-10(3)7-8(2)5-6-9(10)11;1-4-10(3)7-5-6-9(11)8(10)2;1-4-10(3)7-5-6-8(2)9(10)11/h9*4,8-9,11H,1,5-7H2,2-3H3 |

InChI Key |

SYJCZYPUQCTVNV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C(C1)O)(C)C=C.CC1CCC(C(C1)(C)C=C)O.CC1CCCC(C1O)(C)C=C.CC1CCC(CC1O)(C)C=C.CC1CCC(CC1(C)C=C)O.CC1CC(CC(C1)(C)C=C)O.CC1CC(CCC1(C)C=C)O.CC1CC(CCC1O)(C)C=C.CC1C(CCCC1(C)C=C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of these compounds typically involves the alkylation of cyclohexanol derivatives. For example, 2,5-dimethylcyclohexanol can be synthesized through the reduction of 2,5-dimethylcyclohexanone using sodium borohydride in methanol . The ethenyl group can be introduced via a Wittig reaction or similar alkylation methods.

Industrial Production Methods

Industrial production of these compounds may involve catalytic hydrogenation and subsequent functional group transformations. The specific conditions and catalysts used can vary depending on the desired substitution pattern on the cyclohexane ring.

Chemical Reactions Analysis

Types of Reactions

These compounds can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or carboxylic acids.

Reduction: Hydrogenation of the ethenyl group to form saturated derivatives.

Substitution: Halogenation or nitration at specific positions on the cyclohexane ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.

Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2,5-dimethylcyclohexanol can yield 2,5-dimethylcyclohexanone .

Scientific Research Applications

These compounds have various applications in scientific research, including:

Chemistry: Used as intermediates in the synthesis of more complex organic molecules.

Biology: Potential use in studying the effects of cyclohexane derivatives on biological systems.

Medicine: Investigated for their potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of these compounds depends on their specific chemical structure and the context in which they are used. For example, in biological systems, they may interact with cellular membranes or enzymes, altering their function. The molecular targets and pathways involved can vary widely and are often the subject of ongoing research .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Table 1: Estimated Properties of Selected Cyclohexanol Derivatives

| Compound | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C)* | Density (g/cm³)* |

|---|---|---|---|---|

| 2-Ethenyl-2,4-dimethylcyclohexan-1-ol | C₁₀H₁₈O | 154.25 | ~245–260 | ~0.92–0.98 |

| 2-Ethenyl-2,5-dimethylcyclohexan-1-ol | C₁₀H₁₈O | 154.25 | ~240–255 | ~0.91–0.97 |

| 4-Ethenyl-3,4-dimethylcyclohexan-1-ol | C₁₀H₁₈O | 154.25 | ~250–265 | ~0.93–0.99 |

| 5-Ethenyl-2,5-dimethylcyclohexan-1-ol | C₁₀H₁₈O | 154.25 | ~235–250 | ~0.90–0.96 |

*Estimated based on structural analogs (e.g., ethyl-dimethylhexanes in ). Cyclohexanol derivatives generally exhibit higher boiling points than linear alkanes due to increased molecular rigidity and hydrogen bonding .

Key Observations:

Boiling Points: Compounds with substituents on adjacent carbons (e.g., 3-Ethenyl-3,4-dimethylcyclohexan-1-ol) may exhibit higher boiling points due to increased molecular surface area and dipole interactions .

This reactivity is noted in structurally similar compounds like 3-ethenyl-2,5-dimethyl-1,4-hexadiene, which is used in fragrance synthesis .

Comparison with Similar Compounds

A. Linear vs. Cyclic Alcohols

- 2-Ethenyl-2,5-dimethyl-4-hexen-1-ol (): A linear analog with a hexenol chain. Its boiling point (predicted ~309.8°C) is higher than cyclohexanol derivatives due to increased chain flexibility and van der Waals interactions. However, cyclic structures (e.g., cyclohexanols) often exhibit greater thermal stability .

B. Essential Oil Components

- Santolina triene (3-ethenyl-2,5-dimethyl-1,4-hexadiene, ) and Santolina alcohol (3-ethenyl-2,5-dimethyl-4-hexen-2-ol, ): These compounds, found in Artemisia species, highlight the natural occurrence of ethenyl-dimethyl structures.

C. Phenolic Derivatives

- 4-Ethenyl-2,6-dimethoxyphenol (): Though a phenol, its substituent positions mirror some cyclohexanol derivatives. Its antioxidant and antibacterial properties imply that hydroxylated cyclohexanol analogs might have similar bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.